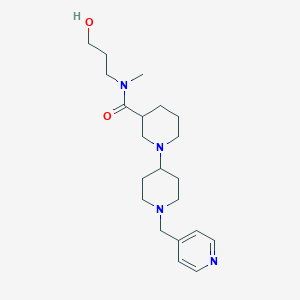![molecular formula C23H19BrN2O5 B5490023 ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5490023.png)
ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as BBABA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBABA belongs to the family of benzoylphenylurea compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. This compound has also been shown to inhibit the production of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to reduce tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In diabetes research, this compound has been found to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, alleviate inflammation-related symptoms, and protect against tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate research. In cancer research, this compound could be further studied for its potential as a combination therapy with other anticancer agents. In diabetes research, this compound could be studied for its potential as a therapeutic agent for diabetic complications, such as diabetic retinopathy and neuropathy. In inflammation research, this compound could be studied for its potential as a therapeutic agent for inflammatory bowel disease and rheumatoid arthritis. Additionally, the mechanism of action of this compound could be further elucidated to identify new therapeutic targets.
Méthodes De Synthèse
Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can be synthesized by the reaction of 2-bromobenzoyl chloride with 2-amino-3-(2-furyl)acrylic acid, followed by coupling with 4-amino benzoic acid ethyl ester. The reaction yields this compound as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied for its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate inflammation-related symptoms.
Propriétés
IUPAC Name |
ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c1-2-30-23(29)15-9-11-16(12-10-15)25-22(28)20(14-17-6-5-13-31-17)26-21(27)18-7-3-4-8-19(18)24/h3-14H,2H2,1H3,(H,25,28)(H,26,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNWSRVHFJORN-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5489944.png)
![(3aR*,7aS*)-2-{2-[(5-chloropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5489960.png)
![methyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5489965.png)
![4-benzyl-3-ethyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5489979.png)


![2,6-dimethyl-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5490001.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5490006.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5490011.png)
![3-[5-(5-chloro-2-methylphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5490015.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5490027.png)
![[2-(2,6-dimethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5490040.png)
![2-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B5490053.png)
